![molecular formula C28H26N2O3 B4013343 10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013343.png)
10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Descripción general
Descripción
The compound belongs to a class of chemicals known as dibenzo[b,e][1,4]diazepin-1-ones, which have been studied for their varied pharmacological properties and potential applications in medicinal chemistry. Research has explored the synthesis, molecular structure, and properties of these compounds to understand their potential benefits and applications better.
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including the specific compound mentioned, typically involves condensation and cyclization reactions. Notable methodologies involve the reaction of cyclohexenone derivatives with substituted benzaldehydes under controlled conditions to form various substituted dibenzo[b,e][1,4]diazepin-1-ones (Cortés et al., 2002) (Cortés et al., 2004). These syntheses are crucial for creating novel compounds with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones has been extensively analyzed through various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses confirm the structures of the synthesized compounds and provide insights into their conformational and electronic characteristics, which are essential for understanding their chemical behavior and biological activity (Bandoli & Nicolini, 1982).
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, allowing for the introduction of different functional groups into the molecule. These reactions are significant for modifying the compound's chemical and biological properties, making them suitable for specific applications (Chechina et al., 2015).
Propiedades
IUPAC Name |
5-acetyl-6-(3-methoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-18(31)30-25-14-7-6-13-23(25)29-24-16-21(19-9-4-3-5-10-19)17-26(32)27(24)28(30)20-11-8-12-22(15-20)33-2/h3-15,21,28-29H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWWBSVRCAEWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



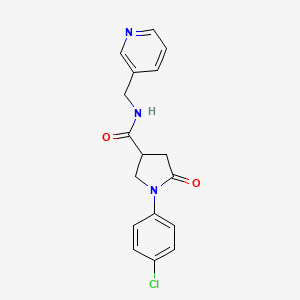
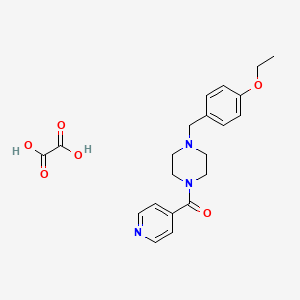
![11-(3-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013268.png)
![benzyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4013274.png)
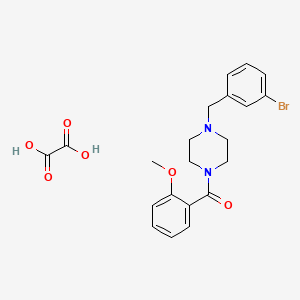
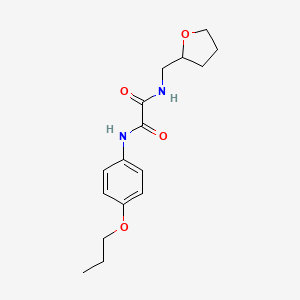
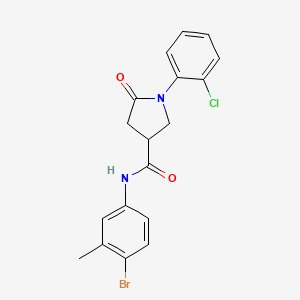
![3-[(2-amino-4-methylphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4013299.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4013315.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4013331.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole](/img/structure/B4013350.png)